1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound featuring a quinoline core, a thiophene ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiophene ring.
Condensation: The compound can participate in condensation reactions, forming larger heterocyclic systems.
Scientific Research Applications
1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in studying various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and quinoline moieties play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Compared to other thiophene and quinoline derivatives, 1-[2,5-DIOXO-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE stands out due to its unique combination of structural features. Similar compounds include:
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Quinoline derivatives: Widely used in anti-malarial and anti-cancer drugs.
Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-(2,5-dioxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N3O3S/c1-12-8-13(2)23(21(27)16(12)10-22)24-17-4-3-5-18(25)20(17)15(9-19(24)26)14-6-7-28-11-14/h6-8,11,15H,3-5,9H2,1-2H3 |
InChI Key |
HRNJPHYHHIEYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3)C#N)C |
Origin of Product |
United States |
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